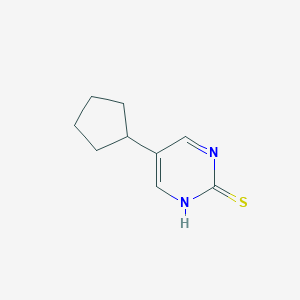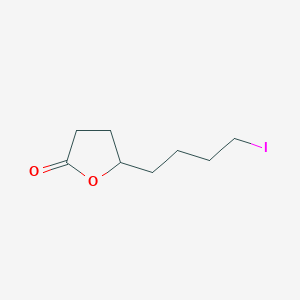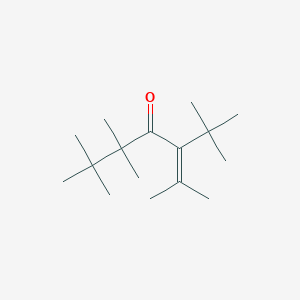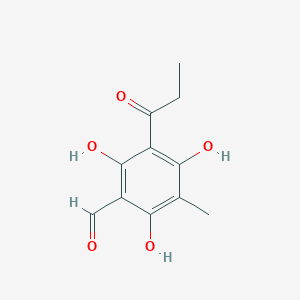![molecular formula C18H19NO6 B14364297 Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate CAS No. 90156-00-6](/img/no-structure.png)
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is an organic compound with the molecular formula C17H19NO6 It is characterized by the presence of a nitrophenyl group attached to a hepta-2,5-dienedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate typically involves the condensation of diethyl hepta-2,5-dienedioate with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylic compounds.
Aplicaciones Científicas De Investigación
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 4-[(4-methylphenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-chlorophenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-bromophenyl)methylidene]hepta-2,5-dienedioate
Uniqueness
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Propiedades
| 90156-00-6 | |
Fórmula molecular |
C18H19NO6 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate |
InChI |
InChI=1S/C18H19NO6/c1-3-24-17(20)11-7-15(8-12-18(21)25-4-2)13-14-5-9-16(10-6-14)19(22)23/h5-13H,3-4H2,1-2H3 |
Clave InChI |
HYJQXQKPEKDFPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)


![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)


![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)




